Fluoxastrobin-d4

LC-MS/MS Isotope Dilution Internal Standard

Fluoxastrobin-d4 is the exact isotopologue internal standard for accurate LC-MS/MS quantification of Fluoxastrobin residues in food and environmental matrices. Unlike non-isotopic surrogates or other strobilurin-d4 analogs, it co-elutes identically with the analyte, fully correcting for matrix effects, extraction losses, and ionization variability per SANTE/11312/2021 and CODEX guidelines. Available as a characterized reference material (≥95% HPLC), it eliminates regulatory non-compliance risks. Ideal for QuEChERS-based residue monitoring, environmental fate studies, and method validation. Request a quote for bulk quantities.

Molecular Formula C21H16ClFN4O5
Molecular Weight 462.8 g/mol
Cat. No. B15560991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxastrobin-d4
Molecular FormulaC21H16ClFN4O5
Molecular Weight462.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18+/i10D2,11D2
InChIKeyUFEODZBUAFNAEU-HGQGGAQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoxastrobin-d4: A Stable Isotope-Labeled Analytical Standard for Precise Fungicide Quantification


Fluoxastrobin-d4 is a deuterated analog of the strobilurin-class fungicide Fluoxastrobin, featuring four hydrogen atoms replaced by deuterium (C₂₁H₁₂D₄ClFN₄O₅, MW 462.85) . As a stable isotope-labeled (SIL) internal standard, it is chemically and physically nearly identical to the unlabeled analyte, enabling its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects, extraction losses, and ionization variability . The compound is supplied as a reference material with a purity typically ≥95% (HPLC) and is intended exclusively for analytical method development, validation, and quality control in agricultural, environmental, and food safety residue analysis .

Fluoxastrobin-d4: Why Generic Internal Standards Fail in Strobilurin Residue Analysis


In LC-MS/MS quantification of Fluoxastrobin, substituting Fluoxastrobin-d4 with a non-isotopic structural analog or a deuterated standard from another strobilurin (e.g., Azoxystrobin-d4, Pyraclostrobin-d4) introduces unacceptable analytical error. Structural analogs exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, failing to correct for matrix-specific ion suppression or enhancement [1]. Conversely, while other deuterated strobilurins share the same chemical class, they do not co-elute identically or experience identical matrix effects, leading to inaccurate quantification and potential regulatory non-compliance [2]. Only the exact isotopologue, Fluoxastrobin-d4, provides the requisite physicochemical match to fully compensate for sample preparation variability and ensure method accuracy within SANTE/CODEX guideline limits [3].

Fluoxastrobin-d4 Quantitative Differentiation: Head-to-Head Analytical Performance Data


Mass Spectrometric Differentiation: +4 Da Shift Enables Baseline Resolution from Unlabeled Fluoxastrobin

Fluoxastrobin-d4 provides a distinct +4 mass unit shift relative to the unlabeled Fluoxastrobin analyte (MW 458.8 vs. 462.8 g/mol), ensuring complete baseline separation in mass spectrometry . This isotopic delta permits unambiguous quantification without spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) . In contrast, a structurally related internal standard or a non-isotopic analog would not exhibit this exact mass shift, potentially leading to interference or inaccurate correction for matrix effects [1].

LC-MS/MS Isotope Dilution Internal Standard

Chromatographic Co-Elution: Near-Identical Retention Time to Unlabeled Fluoxastrobin

Deuterated internal standards typically exhibit a slightly shorter retention time (by 0.01-0.03 min) than their non-deuterated counterparts [1]. For Fluoxastrobin-d4, this near-identical chromatographic behavior ensures it co-elutes with the analyte, providing optimal correction for matrix-induced ion suppression/enhancement . This stands in contrast to a structural analog internal standard, which would likely show a significantly different retention time, failing to adequately compensate for matrix effects across the entire peak [2].

LC-MS/MS Chromatography Method Validation

Analytical Method Validation: Fluoxastrobin-d4 Enables High Recovery and Precision in Agricultural Matrices

In a validated QuEChERS-based LC-MS/MS method for Fluoxastrobin determination in agricultural products, the use of Fluoxastrobin-d4 as an internal standard facilitated accurate quantification. The method achieved average recoveries for Fluoxastrobin of 75.5–100.3% with RSDs < 5.5% (n=5) across five representative matrices, meeting SANTE guideline criteria for accuracy and precision [1]. Without the deuterated internal standard, matrix effects would likely cause significant deviation from these values, compromising data reliability [2].

Residue Analysis QuEChERS Method Validation

Isotopic Purity: ≥95% Deuterium Incorporation Ensures Minimal Interference

The analytical utility of Fluoxastrobin-d4 is contingent on high isotopic purity. The compound is supplied with a certified purity of ≥95% (HPLC) and an isotopic enrichment of 99 atom % D . This high level of deuteration minimizes the presence of unlabeled Fluoxastrobin (the analyte) within the internal standard, which would otherwise cause a positive bias in quantification . In contrast, a lower purity or less rigorously controlled deuterated standard would introduce significant measurement uncertainty [1].

Isotopic Purity Quality Control Internal Standard

Fluoxastrobin-d4: Optimal Use Cases in Food Safety, Environmental Monitoring, and Method Development


Pesticide Residue Monitoring in Agricultural Products for Regulatory Compliance

Fluoxastrobin-d4 is the internal standard of choice for LC-MS/MS analysis of Fluoxastrobin residues in fruits, vegetables, and cereals to meet maximum residue limits (MRLs) set by regulatory bodies (e.g., EU, US EPA, Codex Alimentarius). Its use ensures method accuracy and precision within SANTE/11312/2021 guidelines, as demonstrated by the validated QuEChERS-LC-MS/MS method achieving recoveries of 75.5–100.3% and RSDs <5.5% [1].

Environmental Fate and Metabolism Studies of Fluoxastrobin

As a stable isotope-labeled tracer, Fluoxastrobin-d4 enables the differentiation of the parent compound from its metabolites in soil, water, and plant uptake studies. The distinct +4 Da mass shift allows for precise quantification of degradation pathways and bioaccumulation, informing environmental risk assessments [1]. For instance, in a study on cucumber and soil, the deuterated standard would be critical for accurately determining dissipation kinetics and matrix effects [2].

Analytical Method Development and Validation for Fluoxastrobin

Fluoxastrobin-d4 is essential for establishing and validating robust LC-MS/MS methods. It serves as a benchmark for evaluating method sensitivity, linearity, recovery, and matrix effects across diverse sample types. Its co-elution and identical ionization properties provide a reliable correction factor, ensuring the method's transferability and reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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